霍夫曼氯糖

描述

科学研究应用

荧光开启型DNA杂交探针的合成

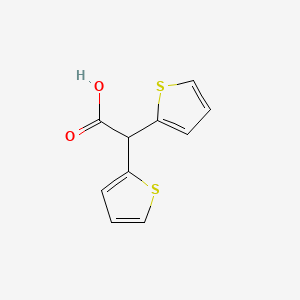

霍夫曼氯糖用于合成一种荧光开启型DNA杂交探针 。该探针旨在检测特定DNA序列的存在。探针的合成始于5-氨基-2-甲基苯并噻唑,并通过四个合成步骤提供DEAtC核碱基类似物。 然后使用BSA将该核碱基类似物硅烷化并与霍夫曼氯糖偶联,以高产率提供受保护的DEAtC核苷 .

固相DNA合成

在去除保护基团和色谱分离β-异构体后,二甲氧基三苯甲基化和磷酰胺合成提供了用于固相DNA合成的单体 。 使用DEAtC亚磷酰胺的延长偶联和短脱保护时间,固相DNA合成条件用于最大限度地提高效率 .

荧光核苷类似物

霍夫曼氯糖用于制备荧光核苷类似物 。 由于这些类似物具有报告核酸构象、识别、结构和序列的能力,因此它们已在生物物理学领域得到广泛应用 .

化学分析

霍夫曼氯糖用于化学分析,特别是在食品和饮料检验和制造领域 。 它有助于各种产品的配方和微生物分析 .

环境测试

霍夫曼氯糖也用于环境测试 。 这包括空气采样和监测,以及饮用水的测试 .

大麻测试

作用机制

Target of Action

Hoffer’s chlorosugar primarily targets the APOBEC3A-H enzyme family . This family is a part of the human innate immune system and plays a crucial role in deaminating cytosine to uracil in single-stranded DNA (ssDNA), thereby preventing the spread of pathogenic genetic information .

Mode of Action

Hoffer’s chlorosugar interacts with its targets by inhibiting the APOBEC3A-H enzyme family . This inhibition can prevent APOBEC3-induced mutagenesis, which promotes viral and cancer evolution, thus enabling the progression of diseases and development of drug resistance .

Biochemical Pathways

The primary biochemical pathway affected by Hoffer’s chlorosugar is the cytosine deamination pathway . By inhibiting the APOBEC3A-H enzyme family, Hoffer’s chlorosugar can prevent the conversion of cytosine to uracil in ssDNA . This action can limit the spread of pathogenic genetic information and potentially slow the progression of diseases and the development of drug resistance .

Result of Action

The molecular and cellular effects of Hoffer’s chlorosugar’s action primarily involve the inhibition of the APOBEC3A-H enzyme family . This inhibition can prevent APOBEC3-induced mutagenesis, potentially slowing the progression of diseases and the development of drug resistance .

生化分析

Biochemical Properties

Hoffer’s chlorosugar plays a significant role in biochemical reactions, particularly in the synthesis of nucleic acid derivatives. It interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to nucleic acid substrates. These interactions are essential for the formation of nucleosides and nucleotides, which are the building blocks of DNA and RNA. Additionally, Hoffer’s chlorosugar can interact with proteins involved in nucleic acid metabolism, influencing the synthesis and modification of nucleic acids .

Cellular Effects

Hoffer’s chlorosugar affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of enzymes involved in DNA replication and repair, leading to changes in gene expression and cellular responses. Additionally, Hoffer’s chlorosugar can impact cellular metabolism by affecting the synthesis and degradation of nucleic acids, thereby influencing overall cellular function .

Molecular Mechanism

The molecular mechanism of Hoffer’s chlorosugar involves its interaction with specific biomolecules, such as enzymes and proteins. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, Hoffer’s chlorosugar can inhibit glycosyltransferases, preventing the transfer of sugar moieties to nucleic acid substrates. This inhibition can lead to changes in nucleic acid synthesis and modification, ultimately affecting gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hoffer’s chlorosugar can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Hoffer’s chlorosugar is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to Hoffer’s chlorosugar can result in cumulative effects on cellular processes, such as alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of Hoffer’s chlorosugar vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant adverse effects. At high doses, Hoffer’s chlorosugar can exhibit toxic effects, such as cellular toxicity and disruption of metabolic pathways. Threshold effects have been observed, where a specific dosage level triggers a significant change in cellular responses. It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity .

Metabolic Pathways

Hoffer’s chlorosugar is involved in various metabolic pathways, particularly those related to nucleic acid metabolism. The compound interacts with enzymes such as glycosyltransferases and nucleotidases, influencing the synthesis and degradation of nucleic acids. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Hoffer’s chlorosugar can also impact the regulation of metabolic pathways by modulating enzyme activity and gene expression .

Transport and Distribution

Within cells and tissues, Hoffer’s chlorosugar is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within cellular compartments. Hoffer’s chlorosugar can accumulate in specific tissues, influencing its overall distribution and effects. The compound’s transport and distribution are critical factors that determine its efficacy and impact on cellular function .

Subcellular Localization

Hoffer’s chlorosugar exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, Hoffer’s chlorosugar may localize to the nucleus, where it can interact with nucleic acids and enzymes involved in DNA replication and repair. This subcellular localization is essential for the compound’s role in modulating cellular processes and gene expression .

准备方法

Synthetic Routes and Reaction Conditions

Hoffer’s chlorosugar is typically synthesized through the chlorination of a protected sugar derivative. One common method involves the reaction of 2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranose with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

Industrial production of Hoffer’s chlorosugar follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

化学反应分析

Types of Reactions

Hoffer’s chlorosugar undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and

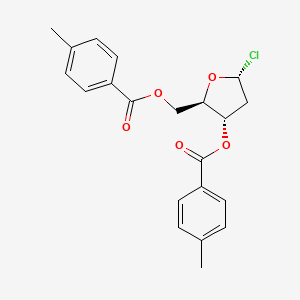

属性

CAS 编号 |

4330-21-6 |

|---|---|

分子式 |

C21H21ClO5 |

分子量 |

388.8 g/mol |

IUPAC 名称 |

[(2R,3S,5S)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |

InChI |

InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19+/m0/s1 |

InChI 键 |

FJHSYOMVMMNQJQ-IPMKNSEASA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C |

手性 SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C |

规范 SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C |

Key on ui other cas no. |

4330-21-6 |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you provide examples of reactions where Hoffer's chlorosugar is used to synthesize modified nucleosides with specific properties?

A1: Absolutely! Here are a few examples:

Q2: Are there any regioselectivity challenges when using Hoffer's chlorosugar, and how are they addressed?

A3: Yes, achieving regioselective glycosylation, particularly with ambident nucleophiles like purines, can be challenging. Studies have shown that using bulky protecting groups like 2,3-dicyclohexylsuccinimide (Cy2SI) on the purine base significantly enhances regioselectivity during glycosylation with Hoffer's chlorosugar. [] This approach favors the desired N9-glycosylation over potential N7-glycosylation, leading to the synthesis of the desired nucleoside isomer.

Q3: Hoffer's chlorosugar is often used in conjunction with other reagents. Can you provide an example?

A4: Certainly! In the synthesis of dDs amidite, a building block for DNA incorporating the unnatural base Ds (7-(2-thienyl)-imidazo[4,5-b]pyridine), Hoffer's chlorosugar is reacted with a protected Ds base. [] This reaction is typically carried out in the presence of a Lewis acid catalyst, such as silver triflate, to activate the chlorosugar and facilitate the formation of the desired N-glycosidic bond.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。